molecular formula C14H13N3O B023991 N-Formyl Varenicline CAS No. 796865-82-2

N-Formyl Varenicline

Cat. No. B023991
CAS RN: 796865-82-2
M. Wt: 239.27 g/mol
InChI Key: WFXWKRXICPYTSW-UHFFFAOYSA-N
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Description

N-Formyl Varenicline is a biochemical used for proteomics research . It is a metabolite of Varenicline , which is a partial agonist of the nicotinic receptor used for smoking cessation . The molecular formula of N-Formyl Varenicline is C14H13N3O .


Synthesis Analysis

N-Formyl Varenicline is produced by the reaction of the amine moiety with formic acid . In the case of paroxetine hydrochloride, a combination of polyethylene glycols and iron oxides was found to be responsible for increased concentrations of N-methyl impurity .


Molecular Structure Analysis

The molecular weight of N-Formyl Varenicline is 239.27300 . The chemical name of N-Formyl Varenicline is 6,7,9,10-Tetrahydro-8H-6,10-methanoazepino [4,5-g]quinoxaline-8-carbaldehyde .


Chemical Reactions Analysis

N-Formyl Varenicline is formed by the reaction of formic acid alone with varenicline . This reaction occurs on storage of solid pharmaceutical formulations .


Physical And Chemical Properties Analysis

The density of N-Formyl Varenicline is 1.399g/cm3 . Its boiling point is 482.3ºC at 760 mmHg .

Mechanism of Action

Target of Action

N-Formyl Varenicline primarily targets the nicotinic acetylcholine receptors (nAChRs) . Specifically, it acts as a partial agonist of the alpha4/beta2 subtype of the nAChR . It also interacts with alpha3/beta4 and weakly with alpha3beta2 and alpha6-containing receptors . A full agonism is displayed on alpha7-receptors . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

N-Formyl Varenicline exhibits a receptor-dependent mode of action . It acts as a low-efficacy partial agonist to the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nAChRs and a high-efficacy full agonist to the α7 neuronal nAChR . This means that it can both activate these receptors and displace other agonists, such as nicotine, from these receptors .

Biochemical Pathways

It is known that the compound can lead to the formation of two products: n-methylvarenicline (nmv) and n-formylvarenicline (nfv) in certain conditions . NMV is produced by the reaction of the amine moiety with both formaldehyde and formic acid in an Eschweiler-Clarke reaction, while NFV is formed by the reaction of formic acid alone with varenicline .

Pharmacokinetics

The pharmacokinetics of Varenicline, the parent compound of N-Formyl Varenicline, has been studied extensively. It exhibits linear pharmacokinetics following single- and multiple-dose administration . Varenicline’s total clearance is linearly related to its renal clearance . .

Result of Action

Its parent compound, varenicline, is known to reduce nicotine craving and withdrawal symptoms by modulating dopaminergic function at α4β2* nachrs

Action Environment

The action of N-Formyl Varenicline can be influenced by various environmental factors. For instance, in an osmotic, controlled-release (CR) formulation, the degradation of polyethylene glycol (PEG) used in an osmotic coating can lead to the formation of formaldehyde and formic acid, which can react with Varenicline to form N-Formyl Varenicline . The concentration of PEG in the coating and the presence of antioxidants in the coating and oxygen scavengers in the packaging can influence the stability of the drug .

Safety and Hazards

There is limited information available on the safety and hazards of N-Formyl Varenicline. It is recommended for R&D use only .

properties

IUPAC Name

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-8-17-6-9-3-10(7-17)12-5-14-13(4-11(9)12)15-1-2-16-14/h1-2,4-5,8-10H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXWKRXICPYTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437901
Record name N-Formyl Varenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl Varenicline

CAS RN

796865-82-2
Record name N-Formyl Varenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N-Formyl Varenicline in pharmaceutical analysis?

A1: N-Formyl Varenicline (NFV) is identified as a related impurity of Varenicline tartrate [, ]. This means it's a compound structurally similar to Varenicline that can arise during synthesis or storage. Detecting and quantifying NFV is crucial for quality control in Varenicline production to ensure drug safety and efficacy.

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